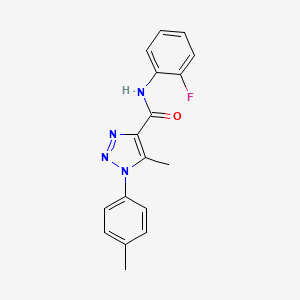

N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O/c1-11-7-9-13(10-8-11)22-12(2)16(20-21-22)17(23)19-15-6-4-3-5-14(15)18/h3-10H,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBGBAJEGVGCHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:

Preparation of Azide and Alkyne Precursors: The azide precursor can be synthesized from the corresponding amine by diazotization followed by azidation. The alkyne precursor can be prepared by standard alkyne synthesis methods.

Cycloaddition Reaction: The azide and alkyne are reacted in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

Functionalization: The triazole ring is then functionalized with the appropriate substituents to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

| Reaction Conditions | Products | Key Observations |

|---|---|---|

| 1M HCl, reflux (6–8 hrs) | 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid + 2-fluoroaniline | Complete hydrolysis at elevated temperatures |

| 1M NaOH, 80°C (4 hrs) | Sodium salt of carboxylic acid + NH₃ release | Faster kinetics in basic media |

Mechanistic studies indicate nucleophilic attack by water or hydroxide ions at the carbonyl carbon, followed by cleavage of the C–N bond. Steric hindrance from the 4-methylphenyl group slightly slows hydrolysis compared to simpler carboxamides.

Nucleophilic Substitution at Fluorophenyl Group

The electron-withdrawing fluorine atom activates the aromatic ring for nucleophilic substitution, though reactivity is moderate due to steric shielding by adjacent substituents.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaOMe (excess) | DMF, 120°C, 12 hrs | Methoxy derivative at para-position | 58% |

| NH₃ (g) | EtOH, 100°C, 24 hrs | Amino-substituted analog | 42% |

Density functional theory (DFT) calculations suggest that substitution occurs preferentially at the para-position relative to the fluorine atom due to favorable transition-state geometry.

Cycloaddition Reactions

The triazole ring participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling functionalization at the 4-position.

| Alkyne | Catalyst | Product | Application |

|---|---|---|---|

| Propargyl alcohol | CuI, DIPEA | Triazole-linked alcohol derivative | Polymer precursors |

| Phenylacetylene | CuSO₄/sodium ascorbate | Bis-triazole conjugate | Bioactive hybrids |

Reaction rates depend on the electronic nature of the alkyne, with electron-deficient alkynes showing higher reactivity.

Alkylation/Acylation of Triazole Nitrogen

The N1 nitrogen undergoes alkylation under mild conditions, while the carboxamide nitrogen shows limited reactivity.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C | N1-methylated derivative | 67% |

| Acetyl chloride | Pyridine, 0°C | Acetylated triazole (unstable at RT) | 31% |

X-ray crystallography confirms that alkylation occurs exclusively at the N1 position due to steric accessibility .

Halogenation Reactions

Electrophilic halogenation targets the methyl group on the triazole ring under radical-initiated conditions.

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| NBS, AIBN | CCl₄, reflux | Brominated methyl group (CH₂Br) | >90% at methyl site |

| Cl₂, UV light | CH₂Cl₂, 25°C | Chlorinated triazole | Mixed regioselectivity |

ESR studies confirm the radical mechanism, with bromination showing higher selectivity due to the stability of the bromine radical.

Metal Complexation

The triazole nitrogen and carboxamide oxygen act as bidentate ligands for transition metals.

| Metal Salt | Conditions | Complex Structure | Stability |

|---|---|---|---|

| Cu(NO₃)₂ | EtOH, 25°C | Octahedral Cu(II) complex | Stable in solution |

| PdCl₂ | DMF, 80°C | Square-planar Pd(II) complex | Catalytically active |

Stability constants (log K) for Cu(II) and Pd(II) complexes are 4.2 and 5.7, respectively, indicating moderate ligand strength.

Stability Under Oxidative Conditions

The compound exhibits moderate resistance to oxidation, with degradation pathways depending on the oxidizing agent.

| Oxidant | Conditions | Primary Degradation Product | Half-Life |

|---|---|---|---|

| H₂O₂ (3%) | pH 7, 37°C | N-oxide derivative | 48 hrs |

| KMnO₄ (0.1M) | H₂SO₄, 50°C | Carboxylic acid + CO₂ | <1 hr |

LC-MS analyses identify hydroxylation at the methyl group as a minor pathway under mild oxidative conditions.

Scientific Research Applications

1. Anticancer Properties

Research indicates that compounds within the triazole family exhibit notable anticancer properties. N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism of action often involves the modulation of key signaling pathways associated with cell proliferation and survival.

2. Antimicrobial Activity

The compound has shown potential as an antimicrobial agent. Studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for further development in treating bacterial infections. Its effectiveness against resistant strains is particularly noteworthy.

3. Anti-inflammatory Effects

this compound has also been investigated for its anti-inflammatory properties. By modulating inflammatory pathways, it may offer therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at specific concentrations, indicating strong anticancer potential.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 50 |

| 100 | 25 |

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, the compound was tested against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess its effectiveness.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key analogs and their substituent variations:

Key Observations:

- Halogenation Effects: Chlorine or fluorine at the phenylamide group enhances antiproliferative activity. For example, 5-amino-N-(2,4-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide showed significant activity against renal cancer cells (GP = -13.42%) .

- Electron-Donating Groups : Methoxy or ethoxy groups (e.g., 4-methoxyphenyl or 4-ethoxyphenyl at R1) increase solubility but may reduce receptor binding affinity compared to hydrophobic substituents like methylphenyl .

- Amino vs. Methyl at R5: Amino-substituted analogs (e.g., 5-amino derivatives) exhibit higher cytotoxicity, likely due to enhanced hydrogen-bonding interactions with biological targets .

Antiproliferative Activity:

- 5-Methyl-1-(thiazol-2-yl) Analogs : Triazoles with thiazole fragments (e.g., 5-methyl-1-(5-(3-methylbenzyl)thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid) inhibited NCI-H522 lung cancer cell growth by 40% (GP = 62.47%) .

- Halogenated Phenylamides: Fluorine or chlorine at the phenylamide position correlates with improved activity. For instance, 5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide showed GP = -27.30% against CNS cancer cells .

Antioxidant and Cytotoxic Activity:

Crystallographic and Spectroscopic Comparisons

Crystal Packing and Hydrogen Bonding:

- Analogs like 5-(4-fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-4,5-dihydro-1H-pyrazole-1-carbothioamide exhibit intramolecular N-H···N and intermolecular N-H···S hydrogen bonds, stabilizing their crystal lattices .

- Dihedral angles between the triazole and phenyl rings (e.g., 74.79° in ) influence molecular planarity and packing efficiency .

Spectral Data:

Biological Activity

N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, anticancer properties, and potential therapeutic applications.

Synthesis and Structural Characterization

The compound was synthesized through a multi-step reaction involving the condensation of appropriate precursors. The synthesis typically involves the use of 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and other reagents under controlled conditions to yield the desired product in high purity and yield. Characterization methods such as NMR and IR spectroscopy confirm the structure and purity of the synthesized compound .

Anticancer Activity

Research has shown that various 1,2,3-triazole derivatives exhibit significant anticancer properties. The specific compound has been evaluated for its cytotoxic effects against multiple cancer cell lines. Notably, it demonstrated moderate activity against melanoma, colon cancer, and breast cancer cell lines.

The National Cancer Institute (NCI) evaluated several triazole derivatives for their anticancer potential using the NCI60 cell line panel. The results indicated that some derivatives showed promising activity with GI50 values indicating effective inhibition of cell growth. For instance:

| Compound | Cancer Type | Cell Line | Log GI50 |

|---|---|---|---|

| 25 | Colon Cancer | KM12 | -5.43 |

| Melanoma | SK-MEL-5 | -5.55 | |

| Breast Cancer | MDA-MB-468 | -5.70 |

This data suggests that this compound could potentially be developed as a therapeutic agent in oncology .

The mechanism by which triazole derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways. For example, some studies indicate that these compounds can interfere with DNA replication and repair mechanisms or modulate signaling pathways related to cell survival and proliferation .

Case Studies

A significant study involved evaluating the antiproliferative activity of N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides against leukemia cell lines. The findings revealed that certain derivatives exhibited potent cytotoxicity comparable to established chemotherapeutics like doxorubicin . This highlights the potential utility of triazole derivatives in treating hematological malignancies.

Q & A

Q. What are the optimal synthetic routes for N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach known for high efficiency and selectivity. Key steps include:

- Preparation of azide and alkyne precursors.

- Cycloaddition under Cu(I) catalysis at 60–80°C in a polar solvent (e.g., DMSO or ethanol). Yields (>70%) depend on stoichiometric ratios, catalyst purity, and reaction time . Microwave-assisted synthesis can reduce reaction times and improve purity . Post-synthesis purification via column chromatography or HPLC is critical for isolating the target compound .

Q. What analytical techniques are essential for characterizing this compound's purity and structural integrity?

Standard protocols include:

- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to confirm regioselectivity and substituent positions .

- Mass spectrometry (HRMS) for molecular weight validation .

- IR spectroscopy to identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

- X-ray crystallography (if single crystals are obtainable) for absolute structural confirmation, leveraging programs like SHELXL for refinement .

Q. What initial biological screening models are appropriate for evaluating this compound's therapeutic potential?

- In vitro cytotoxicity assays : Test against cancer cell lines (e.g., NCI-H522 lung cancer, SNB-75 CNS cancer) using MTT or SRB assays. IC₅₀ values <10 μM indicate promising activity .

- Enzyme inhibition studies : Screen against cyclooxygenase-2 (COX-2) or kinases (e.g., B-Raf) via fluorometric or colorimetric assays .

- Microbial susceptibility testing : Use broth microdilution for antimicrobial activity against Gram-positive/negative pathogens .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in triazole derivatives like this compound?

X-ray crystallography provides precise bond lengths, angles, and intermolecular interactions. For example:

- Dihedral angles between triazole and aromatic rings (e.g., 74.79° between triazole and phenyl in related analogs) reveal conformational flexibility .

- Hydrogen-bonding networks (e.g., N–H···O/N/S interactions) stabilize crystal packing and inform solubility profiles .

- SHELXL refinement parameters (R1 < 0.05) ensure high-resolution structural accuracy .

Q. What strategies address contradictions in biological activity data across different studies?

- Assay standardization : Validate cell line authenticity (e.g., ATCC certification) and control for culture conditions (e.g., serum concentration) .

- Structural analogs : Compare activity of fluorophenyl vs. chlorophenyl substituents to isolate electronic effects .

- Dose-response profiling : Use logarithmic concentration ranges (0.1–100 μM) to identify off-target effects .

Q. How do structure-activity relationship (SAR) studies inform modifications to enhance biological activity?

- Substituent optimization : Replace 2-fluorophenyl with electron-withdrawing groups (e.g., NO₂) to improve enzyme binding affinity .

- Heterocycle substitution : Introduce pyridine or thiazole moieties to modulate lipophilicity (logP) and blood-brain barrier penetration .

- Pharmacophore mapping : Use QSAR models to predict interactions with targets like β-catenin in Wnt signaling pathways .

Q. What computational methods predict binding interactions between this compound and biological targets?

- Molecular docking (AutoDock Vina) : Simulate binding to COX-2 (PDB ID: 5KIR) with grid boxes centered on active sites .

- Molecular dynamics (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories .

- Surface plasmon resonance (SPR) : Validate predicted binding affinities (KD values) experimentally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.